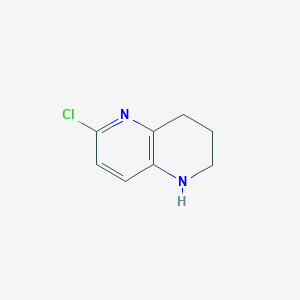

6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAPIDNUVVPQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)Cl)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 6 Chloro 1,2,3,4 Tetrahydro 1,5 Naphthyridine

Functionalization of the Naphthyridine Core

The reactivity of the 6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine core is dictated by the electronic properties of both the tetrahydro- and the chloro-substituted pyridine (B92270) rings, as well as the nucleophilicity of the nitrogen atoms.

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the 1,5-naphthyridine (B1222797) system are influenced by the presence of the nitrogen atoms, which deactivate the pyridine ring towards electrophilic attack. However, the N1 nitrogen of the tetrahydro-1,5-naphthyridine moiety is a notable exception, exhibiting nucleophilic character that allows it to react with a range of electrophiles. nih.govnih.gov This reactivity has been harnessed for the development of compound libraries. nih.govnih.gov

Key electrophilic functionalizations at the N1 position include:

N-Alkylation and N-Acylation: The N1 nitrogen can readily react with alkyl halides, epoxides, isocyanates, and tosyl halides to introduce a variety of substituents. nih.gov For instance, studies on related tetrahydro-1,5-naphthyridines have demonstrated successful epoxide openings and urea (B33335) formation. nih.govsci-hub.se

Palladium-Catalyzed Aryl Aminations: The N1 nitrogen is sufficiently nucleophilic to participate in palladium-catalyzed aryl amination reactions, allowing for the introduction of aryl groups. nih.govsci-hub.se

The reactivity of the N1 nitrogen is, however, sensitive to the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups can diminish its nucleophilicity, making reactions more sluggish. sci-hub.se

Nucleophilic Substitution Reactions (e.g., Amination of Halogenated Naphthyridines)

The chlorine atom at the 6-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy for the functionalization of halogenated naphthyridines. nih.gov

Amination Reactions: A primary application of nucleophilic substitution is the introduction of amino groups, which are prevalent in many biologically active molecules. Various amination methodologies have been applied to chloro-1,5-naphthyridines:

Direct Amination: Reaction with amines, such as ammonium (B1175870) hydroxide (B78521) or substituted anilines, often under elevated temperatures or microwave assistance, can displace the chlorine atom. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reactions provide a versatile method for forming C-N bonds with a wide range of amines under milder conditions. nih.gov

Below is a table summarizing examples of amination reactions on related chloro-1,5-naphthyridine cores.

| Reagent/Catalyst | Product Type | Reference |

| Ammonium Hydroxide | 2-Amino-1,5-naphthyridine | nih.gov |

| 2-tert-butylaniline | N-Aryl-1,5-naphthyridine | nih.gov |

| Various Amines (Microwave-assisted) | Alkylamino substituted 1,5-naphthyridines | nih.gov |

| Palladium catalyst / XantPhos | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

Oxidation Reactions

The tetrahydro-1,5-naphthyridine ring system can be readily oxidized to its aromatic 1,5-naphthyridine counterpart. nih.govvulcanchem.com This aromatization is a key transformation, often employed in the final stages of a synthetic sequence. nih.govvulcanchem.com

Common oxidizing agents and conditions include:

High-Temperature Oxidation: Reagents such as selenium or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at elevated temperatures can effect the dehydrogenation. nih.govvulcanchem.com

Catalytic Dehydrogenation: Metal-mediated processes, for instance, using visible-light photoredox catalysis in conjunction with a cobalt catalyst, can achieve aromatization under milder, ambient temperature conditions. vulcanchem.com

The following table details various methods for the oxidation of tetrahydro-1,5-naphthyridines.

| Reagent/Conditions | Product | Reference |

| Selenium, 320 °C | 1,5-Naphthyridine | nih.govvulcanchem.com |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1,5-Naphthyridine | nih.govvulcanchem.com |

| Ru(bpy)3Cl2·6H2O, Co(dmgH)2PyCl, visible light | Aromatic 1,5-Naphthyridine | vulcanchem.com |

Reduction Reactions, including Transfer Hydrogenation

While the starting compound is already partially saturated, further reduction of the tetrahydro-1,5-naphthyridine core to a decahydro-1,5-naphthyridine (B2828593) is possible. mdpi.comyoutube.com Additionally, the chloro-substituted pyridine ring can potentially undergo reduction.

Hydrogenation Methods:

Catalytic Hydrogenation: The reduction of the aromatic 1,5-naphthyridine ring to the 1,2,3,4-tetrahydro derivative is commonly achieved using catalysts like palladium on charcoal. mdpi.comyoutube.com Further reduction to the decahydro stage can be accomplished using platinum oxide in an acidic solution. mdpi.comyoutube.com

Transfer Hydrogenation: This method offers an alternative to using hydrogen gas. Cobalt and ruthenium complexes, with formic acid or isopropanol (B130326) as the hydrogen source, have been successfully employed for the reduction of the 1,5-naphthyridine ring system. nih.govvulcanchem.com Manganese-catalyzed transfer hydrogenation has also been reported. vulcanchem.com

The table below provides an overview of reduction methods for the 1,5-naphthyridine system.

| Catalyst/Reagent | Hydrogen Source | Product | Reference |

| Palladium on charcoal | Ethanol (B145695) | 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) | mdpi.comyoutube.com |

| Platinum oxide | Acidic solution | Decahydro-1,5-naphthyridine | mdpi.comyoutube.com |

| Co(BF4)2·6H2O / Ligand | Formic acid | 1,2,3,4-Tetrahydro-1,5-naphthyridine | nih.govvulcanchem.com |

| Ruthenium(II) complexes | Isopropanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | vulcanchem.com |

Metalation and Regioselective Functionalization

Directed metalation provides a powerful tool for the regioselective functionalization of the 1,5-naphthyridine scaffold. The use of strong bases, such as lithium or magnesium TMP (2,2,6,6-tetramethylpiperidide) bases, allows for deprotonation at specific positions, which can then be quenched with various electrophiles.

For the 1,5-naphthyridine core, successive regioselective metalation has been achieved, enabling the introduction of functional groups at different positions of the ring system. The regioselectivity is governed by the directing effects of the nitrogen atoms and any existing substituents. In the case of this compound, the chloro and the tetrahydro-ring substituents would influence the site of metalation.

Halogenation and Halogen Exchange Processes

The introduction of additional halogen atoms or the exchange of the existing chlorine can be valuable for further diversification of the this compound scaffold.

Halogenation:

Electrophilic Bromination: The bromination of the parent 1,5-naphthyridine with bromine in acetic acid has been reported to yield brominated derivatives, which are useful intermediates for further functionalization. nih.gov

Chlorination: The chlorination of related tetrahydro-1,5-naphthyridine systems has been shown to occur regioselectively. For example, 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine (B11925113) undergoes chlorination with POCl₃ predominantly at the 4-position. vulcanchem.com

Halogen Exchange: While direct halogen exchange on the target molecule is not extensively documented, standard methods for aryl halide transformations could potentially be applied. For instance, if the chloro group were converted to an amino group via nucleophilic substitution, a subsequent Sandmeyer reaction could be employed to introduce other halogens (e.g., bromo, iodo) or other functional groups. wikipedia.orgorganic-chemistry.org

Reactions Involving Side Chains and Substituents

The N1 nitrogen of the tetrahydro-1,5-naphthyridine ring serves as a key site for functionalization, allowing for a variety of chemical transformations. nih.govnih.gov

The nitrogen at the N1 position of the tetrahydro-1,5-naphthyridine ring readily participates in nucleophilic substitution reactions with various electrophiles. nih.govmdpi.com

N-Alkylation: Alkyl halides react with 1,5-naphthyridines to yield the corresponding N-alkylated products. nih.govmdpi.com For instance, the N-alkylation of fused tetrahydro nih.govmdpi.comnaphthyridines is a common transformation, typically proceeding via SN2 reactions with alkyl halides. mdpi.com

N-Acylation: The nucleophilic N1 nitrogen can also be acylated. DEPBT-mediated acylation has been successfully employed to form amides, demonstrating another route for functionalization at this position. nih.govsci-hub.se

Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Tetrahydro-1,5-naphthyridine Scaffold

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Iodoethane, DMSO | N-ethyl derivative | mdpi.com |

| N-Alkylation | 2-Bromoethanol, Cs₂CO₃ | N-(2-hydroxyethyl) derivative | nih.gov |

| N-Acylation | DEPBT, Carboxylic Acid | N-acyl amide | nih.govsci-hub.se |

The nucleophilicity of the N1 nitrogen in 1,2,3,4-tetrahydro-1,5-naphthyridines enables it to act as a nucleophile in epoxide ring-opening reactions. nih.govsci-hub.se This reaction provides a pathway to introduce a stereochemically defined hydroxypropylamine side chain onto the scaffold. nih.gov

The reaction is typically carried out by heating the tetrahydro-1,5-naphthyridine with an epoxide, such as epichlorohydrin, in the presence of a catalyst like Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃). nih.gov The process involves the nucleophilic attack of the N1 nitrogen on one of the epoxide carbons, leading to the formation of a secondary alcohol. nih.govlibretexts.org This base-catalyzed epoxide opening is a typical SN2 reaction where the nucleophilic attack occurs at the less sterically hindered epoxide carbon. libretexts.orgopenstax.org However, some of the resulting secondary alcohols have been noted to be unstable upon storage. nih.gov

Table 2: Epoxide Opening Reaction with Tetrahydro-1,5-naphthyridine

| Reactants | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Tetrahydro-1,5-naphthyridine, Epichlorohydrin | Yb(OTf)₃ (0.2 eq) | CH₂Cl₂, 60 °C, 3-5 h | Secondary alcohol | nih.gov |

Urea derivatives of 1,2,3,4-tetrahydro-1,5-naphthyridine can be synthesized through the reaction of the N1 nitrogen with isocyanates. nih.govsci-hub.se This reaction leverages the nucleophilic character of the secondary amine in the tetrahydro-1,5-naphthyridine core. The nitrogen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of a substituted urea. nih.govsemanticscholar.org

This transformation is a reliable method for library development, allowing for the introduction of a wide range of substituents depending on the isocyanate used. nih.govsci-hub.se The reaction of an amine with an isocyanate is a common and efficient method for creating urea linkages. organic-chemistry.org

Table 3: Urea Formation with Tetrahydro-1,5-naphthyridine

| Reactants | Product Type | Significance | Reference |

|---|---|---|---|

| Tetrahydro-1,5-naphthyridine, Isocyanate (R-NCO) | N-substituted urea | Suitable for library synthesis | nih.govsci-hub.se |

The introduction of a cyano group into the 1,5-naphthyridine ring system can be accomplished through nucleophilic displacement. nih.gov For halogenated 1,5-naphthyridines, the halide acts as a good leaving group, making the compound a valuable intermediate for introducing various nucleophiles, including the cyano group. nih.gov For example, the displacement of a triflate group with a cyanide nucleophile has been used to produce C-2 cyano derivatives of 1,5-naphthyridine. nih.gov This suggests that the chlorine atom at the C-6 position of this compound could potentially be substituted by a cyano group under appropriate nucleophilic aromatic substitution conditions.

Mechanistic Studies of Transformation Pathways

While specific computational studies focused exclusively on the reaction mechanisms of this compound were not detailed in the provided sources, Density Functional Theory (DFT) has been employed to study the electronic properties and reactivity of related naphthyridine systems. researchgate.net

For instance, DFT calculations at the B3LYP/6-31(d) level have been used to investigate the electronic properties of substituted 1,8-naphthyridine (B1210474) derivatives. researchgate.net Such studies typically analyze the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The HOMO often indicates the sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. researchgate.net These computational models help in correlating the molecular structure and electronic characteristics of a compound with its biological activity or chemical reactivity. researchgate.net Similar theoretical studies could be applied to elucidate the transformation pathways of this compound, providing insights into the regioselectivity and stereoselectivity of its reactions.

Elucidation of Intermediates and Transition States

The reactivity and synthetic pathways of this compound are governed by the formation of transient intermediates and the energetic profiles of their corresponding transition states. Understanding these fleeting structures is crucial for controlling reaction outcomes, particularly stereoselectivity. Theoretical and experimental studies on the broader 1,5-naphthyridine scaffold provide significant insight into the mechanistic details applicable to this specific derivative. The progression of reactants to products is often conceptualized using transition state theory, which posits a quasi-equilibrium between reactants and a high-energy "activated complex". wikipedia.orgbritannica.com

Intermediates and Transition States in Synthesis

The construction of the 1,2,3,4-tetrahydro-1,5-naphthyridine core often relies on the aza-Diels-Alder, or Povarov, reaction. nih.govmdpi.com This powerful [4+2] cycloaddition has been studied both theoretically and experimentally, revealing a stepwise mechanism that dictates the final product's structure. nih.gov

The reaction typically commences with the acid-catalyzed condensation of a 3-aminopyridine (B143674) derivative with an aldehyde to form a reactive N-pyridyl imine intermediate. This imine then acts as the aza-diene component in the subsequent cycloaddition with an electron-rich olefin. mdpi.com Combined experimental and computational investigations suggest that this process proceeds through a stepwise mechanism involving distinct intermediates. nih.gov

For the synthesis of tetrahydro-1,5-naphthyridines, the cycloaddition is noted to proceed with high selectivity. nih.gov This selectivity is attributed to the reaction pathway favoring an endo transition state. nih.gov The geometric arrangement of the dienophile relative to the aza-diene in the endo transition state leads preferentially to the formation of a corresponding endo intermediate cycloadduct. nih.govmdpi.com This intermediate subsequently undergoes tautomerization and aromatization to yield the stable tetrahydro-1,5-naphthyridine product. nih.gov

The key mechanistic steps are summarized in the table below.

| Reaction Stage | Key Species | Type | Significance |

|---|---|---|---|

| Initial Condensation | N-Pyridyl Imine | Intermediate | Acts as the reactive aza-diene for cycloaddition. |

| Cycloaddition | Endo Transition State | Transition State | Energetically favored pathway that determines the stereochemical outcome of the reaction. nih.gov |

| Post-Cycloaddition | Endo Cycloadduct | Intermediate | The initial, non-aromatic cyclic product formed after the [4+2] cycloaddition. mdpi.com |

Intermediates in Reactivity

The chemical transformations of the this compound ring system also involve characteristic intermediates. Nucleophilic substitution reactions, a common transformation for this class of compounds, can occur at two primary sites: the N1 nitrogen of the tetrahydro-pyridine ring and the C6 carbon of the chloro-pyridine ring.

Reactions at the N1 position, such as N-alkylation, proceed through the formation of a quaternary naphthyridinium salt as an intermediate. The nucleophilicity of this nitrogen is a key factor, and its reaction with various electrophiles like alkyl halides or epoxides has been explored for library development.

Nucleophilic aromatic substitution (SNAr) at the C6 position to displace the chloro substituent is another critical transformation. This reaction is predicted to proceed via a classic SNAr mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leads to this intermediate, which subsequently rearomatizes by expelling the chloride leaving group. The stability of this anionic intermediate is crucial for the reaction to proceed.

The types of intermediates involved in the reactivity of the core structure are detailed in the following table.

| Reaction Type | Position | Intermediate Species | Description |

|---|---|---|---|

| N-Alkylation | N1 | Quaternary Naphthyridinium Salt | A positively charged intermediate formed upon the addition of an alkylating agent to the N1 nitrogen. |

| Nucleophilic Aromatic Substitution (SNAr) | C6 | Meisenheimer Complex | A resonance-stabilized anionic σ-complex formed by the addition of a nucleophile to the chloro-substituted carbon. |

Derivatization and Scaffold Modification of 6 Chloro 1,2,3,4 Tetrahydro 1,5 Naphthyridine

Design and Synthesis of Naphthyridine Derivatives and Analogues

The design of derivatives often involves bioisosteric replacement or scaffold hopping, where a known bioactive core, such as a tetrahydroisoquinoline, is modified to improve its drug-like properties. For instance, introducing a nitrogen atom into the aromatic portion of a tetrahydroisoquinoline to create a tetrahydronaphthyridine scaffold has been shown to significantly reduce the inhibition of metabolic enzymes like CYP2D6. nih.gov

The synthesis of the 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) scaffold itself can be achieved through various methods, including intramolecular inverse electron demand Diels-Alder reactions. sci-hub.se A particularly modular approach for accessing tetrahydronaphthyridine isomers, including the 1,5-THN core, involves a sequence of photoredox-catalysed hydroaminoalkylation (HAA) followed by a palladium-catalysed C-N bond formation. nih.govresearchgate.net This automated, continuous flow synthesis method is highly versatile and suitable for generating a wide range of analogues from primary amine feedstocks. nih.govnih.gov

Once the core scaffold is obtained, derivatization can be carried out at various positions. The secondary amine at the N-1 position is a common site for modification. A range of chemical transformations have been explored to determine their suitability for library synthesis, including: sci-hub.se

Pd-catalyzed N-arylations: Coupling the N-1 amine with aryl halides. sci-hub.se

Acylations: Forming amides using reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a promoter. sci-hub.se

Urea (B33335) Formation: Reacting the N-1 amine with various isocyanates. sci-hub.se

Epoxide Opening: Nucleophilic attack of the N-1 amine on epoxides, such as epichlorohydrin, to yield secondary alcohols. sci-hub.se

The reactivity of the N-1 position can be influenced by substituents on the pyridine (B92270) ring. For example, an electron-withdrawing ester group on the pyridine ring has been shown to reduce the nucleophilicity of the N-1 nitrogen, making reactions like epoxide opening more sluggish. sci-hub.se

Table 1: Synthetic Reactions for Derivatization at the N-1 Position of the Tetrahydronaphthyridine Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Epoxide Opening | rac-Epichlorohydrin, Yb(OTf)₃, CH₂Cl₂ | Secondary Alcohols (Chlorohydrins) | sci-hub.se |

| N-Arylation | Aryl Halides, Pd₂(dba)₃, BINAP, NaOtBu, Toluene | N-Aryl Amines | sci-hub.se |

| Acylation | Carboxylic Acids, DEPBT, Et₃N, DMF | Amides | sci-hub.se |

| Urea Formation | Isocyanates, CH₂Cl₂ | Ureas | sci-hub.se |

Creation of Compound Libraries based on the Tetrahydronaphthyridine Scaffold

The tetrahydronaphthyridine framework is considered a "drug-like" or "privileged" scaffold, which is a molecular structure capable of providing ligands for more than one type of biological receptor. sci-hub.semdpi.com Such scaffolds serve as an ideal foundation for combinatorial chemistry and the creation of compound libraries for high-throughput screening (HTS). medchemexpress.com The goal is to generate a large number of structurally related compounds to efficiently explore chemical space and identify novel bioactive agents. nih.gov

The development of a compound library begins with the exploration of robust and versatile chemical reactions that can be applied to the core scaffold. sci-hub.se For the 1,2,3,4-tetrahydro-1,5-naphthyridine system, reactions at the N-1 position have been systematically investigated for their suitability in library development. sci-hub.se Successful transformations, such as epoxide openings, Pd-catalyzed N-arylations, acylations, and urea formations, provide the chemical tools necessary for diversification. sci-hub.se

A practical example of library creation involved using the epoxide opening chemistry. A 24-membered library was prepared by first reacting a tetrahydronaphthyridine core with homochiral epichlorohydrin. The resulting intermediate was then subjected to epoxide reclosure, followed by a second nucleophilic opening with a variety of nucleophiles to generate the final library of compounds. sci-hub.se Furthermore, automated and modular synthetic methodologies, such as those employing flow chemistry and photoredox catalysis, are particularly powerful for the rapid generation of diverse tetrahydronaphthyridine libraries. nih.govresearchgate.net

Fusion with Other Heterocyclic Systems (Carbocycles, Nitrogen, Oxygen, and Sulfur Heterocycles)

Fusing the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold with other ring systems creates rigid, polycyclic molecules with unique three-dimensional shapes, expanding the accessible chemical space for drug discovery. A variety of synthetic protocols have been developed to construct these fused systems. nih.govresearchgate.netmdpi.com

A prominent method for creating these complex heterocycles is the intramolecular Povarov reaction, a type of hetero-Diels-Alder (HDA) cycloaddition. ehu.eussemanticscholar.orgmdpi.com This reaction typically involves the Lewis acid-catalyzed cyclization of aldimines derived from an aminopyridine and an unsaturated aldehyde. ehu.eussemanticscholar.orgmdpi.com This strategy has been successfully employed to fuse the 1,5-naphthyridine (B1222797) core with both oxygen and nitrogen-containing heterocycles.

Fusion with Oxygen Heterocycles: Tetrahydro-6H-chromeno[4,3-b] ehu.eussemanticscholar.orgnaphthyridines have been synthesized via an intramolecular Povarov reaction catalyzed by boron trifluoride etherate. ehu.eussemanticscholar.orgmdpi.com Subsequent dehydrogenation of these tetrahydro derivatives can yield the fully aromatic 6H-chromeno[4,3-b] ehu.eussemanticscholar.orgnaphthyridine. ehu.eussemanticscholar.org

Fusion with Nitrogen Heterocycles: Using a similar Povarov reaction strategy, tetrahydro-6H-quinolino[4,3-b] ehu.eussemanticscholar.orgnaphthyridines have also been prepared. ehu.eussemanticscholar.orgmdpi.com

Fusion with Carbocycles: The Povarov-type [4+2]-cycloaddition has also been used to fuse the scaffold with carbocyclic systems. For example, the reaction between N-(3-pyridyl) aldimines and indene (B144670) yields tetracyclic endo-1,2,3,4-tetrahydro ehu.eussemanticscholar.orgnaphthyridines in a regio- and stereospecific manner. nih.govmdpi.com

Table 2: Examples of Fused Tetrahydronaphthyridine Systems

| Fused Ring System | Heteroatom(s) | Synthetic Method | Reference |

| Chromene | Oxygen | Intramolecular Povarov Reaction | ehu.eus, semanticscholar.org, mdpi.com |

| Quinoline | Nitrogen | Intramolecular Povarov Reaction | ehu.eus, semanticscholar.org, mdpi.com |

| Indene | Carbon (Carbocycle) | Povarov-type [4+2]-Cycloaddition | nih.gov, mdpi.com |

Introduction of Specific Functional Groups (e.g., phenylethynyl, indolyl)

To fine-tune the biological activity and physicochemical properties of the tetrahydronaphthyridine scaffold, specific functional groups can be introduced. Research on the related 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine scaffold demonstrates how functionality-rich groups like phenylethynyl and indolyl moieties can be incorporated. nih.gov

These reactions showcase the utility of the enamine-like character of the tetrahydropyridine (B1245486) ring within the larger scaffold. The introduction of these groups often occurs at the carbon adjacent to the N-1 nitrogen. nih.gov

Introduction of Phenylethynyl Groups: Derivatives bearing a phenylethynyl group have been synthesized by reacting the tetrahydrobenzo[b] nih.govehu.eusnaphthyridine core with various substituted phenylacetylenes. nih.gov For example, 10-chloro-1-[(4-chlorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine was synthesized from the reaction of the parent scaffold with 1-chloro-4-ethynylbenzene. nih.gov

Introduction of Indolyl Groups: The scaffold has also been functionalized with indolyl groups through reaction with indole (B1671886). This reaction leverages the nucleophilic character of the indole ring and the electrophilic nature of the tetrahydronaphthyridine core under appropriate conditions. nih.gov

Table 3: Synthesis of Phenylethynyl Derivatives of a Tetrahydrobenzonaphthyridine Scaffold

| Starting Scaffold | Reagent | Product | Yield | Reference |

| 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine | 1-ethynyl-4-(trifluoromethyl)benzene | 2-benzyl-10-chloro-1-{[4-(trifluoromethyl)phenyl]ethynyl}-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine | 61% | nih.gov |

| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine | 1-ethynyl-4-methoxybenzene | 10-chloro-1-[(4-methoxyphenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine | 57% | nih.gov |

| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine | 1-chloro-4-ethynylbenzene | 10-chloro-1-[(4-chlorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine | 59% | nih.gov |

| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine | 1-ethynyl-4-fluorobenzene | 10-chloro-1-[(4-fluorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govehu.eusnaphthyridine | 49% | nih.gov |

Advanced Structural Analysis and Spectroscopic Characterization Methods

X-ray Crystallography of Naphthyridine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. While specific crystallographic data for 6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine is not widely available, analysis of closely related tetrahydronaphthyridine derivatives provides significant insight into the expected molecular conformation.

For instance, the single-crystal X-ray analysis of a substituted 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) reveals that the hydrogenated ring typically adopts a distorted half-chair or boat conformation. researchgate.netacs.org This non-planar structure is a key feature of the tetrahydro- portion of the naphthyridine scaffold. researchgate.net In the case of this compound, the tetrahydropyridine (B1245486) ring (positions 1, 2, 3, and 4) would be expected to adopt a similar puckered conformation to minimize steric strain. The pyridine (B92270) ring, containing the chlorine atom, would remain planar. Intermolecular interactions, such as hydrogen bonding (if suitable functional groups are present) and π-π stacking of the aromatic rings, would govern the crystal packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov Although a specific, published spectrum for this compound is not available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of analogous structures. nih.govrsc.orgnih.gov

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic protons on the pyridine ring (H-7 and H-8) would appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing chlorine atom at the C-6 position. The protons on the saturated tetrahydropyridine ring would appear further upfield. The CH₂ groups at positions 2, 3, and 4 would likely show complex multiplets due to spin-spin coupling. The N-H proton at position 1 would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the aromatic ring (C-6, C-7, C-8, C-4a, and C-8a) would resonate at lower field (δ 120-160 ppm), with the carbon atom bonded to the chlorine (C-6) being significantly affected. The aliphatic carbons of the tetrahydro-ring (C-2, C-3, and C-4) would appear at a higher field (typically δ 20-50 ppm).

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | Broad singlet | - |

| 2 (-CH₂-) | Multiplet | ~40-50 |

| 3 (-CH₂-) | Multiplet | ~20-30 |

| 4 (-CH₂-) | Multiplet | ~25-35 |

| 4a | - | ~145-155 |

| 6 | - | ~150-160 |

| 7 | Doublet | ~120-130 |

| 8 | Doublet | ~135-145 |

| 8a | - | ~140-150 |

Mass Spectrometry (HRMS, MALDI+) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉ClN₂), High-Resolution Mass Spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

The calculated exact mass of the molecular ion [M]⁺ is 168.0454 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There would be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the initial loss of a hydrogen radical (H•) or a chlorine radical (Cl•). Subsequent fragmentation could involve the cleavage of the tetrahydropyridine ring, leading to the loss of small neutral molecules like ethene (C₂H₄), which is a common fragmentation pathway for saturated heterocyclic rings. publish.csiro.aulibretexts.org

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 168.0 | Molecular Ion |

| [M+2]⁺ | 170.0 | Isotope peak for ³⁷Cl |

| [M-H]⁺ | 167.0 | Loss of a hydrogen radical |

| [M-Cl]⁺ | 133.0 | Loss of a chlorine radical |

| [M-C₂H₄]⁺ | 140.0 | Loss of ethene from the tetrahydro ring |

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. libretexts.orglibretexts.orgpressbooks.pub

Key expected absorptions include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine in the tetrahydro ring.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, from the CH₂ groups.

C=N and C=C Stretching: Medium to strong absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyridine ring.

C-N Stretch: Absorptions in the 1020-1250 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, which can be diagnostic for the chloro-substituent. chemicalbook.comnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C / C=N (aromatic ring) | Stretch | 1550 - 1650 |

| C-N | Stretch | 1020 - 1250 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the chloro-substituted pyridine ring, which acts as a chromophore.

The spectrum would likely show two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic system. These are expected to appear at shorter wavelengths (e.g., 200-280 nm). libretexts.org

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* anti-bonding orbital. These transitions occur at longer wavelengths, often appearing as a shoulder on the more intense π → π* bands. libretexts.org

The presence of the chlorine atom, an auxochrome, on the pyridine ring would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted tetrahydronaphthyridine. researchgate.net

Computational Structural Predictions and Conformer Analysis

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the geometry and analyzing the conformational landscape of molecules. mdpi.com For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Conformational Analysis: The flexible tetrahydropyridine ring can exist in various conformations, such as half-chair, boat, and twist-boat. Computational analysis can identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's dynamic behavior in solution.

Predict Spectroscopic Properties: Computational methods can also be used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), which can then be compared with experimental data for structural validation. Studies on similar heterocyclic systems have shown good correlation between DFT-calculated and experimental spectroscopic data.

Applications of 6 Chloro 1,2,3,4 Tetrahydro 1,5 Naphthyridine and Its Derivatives in Non Clinical Research

Use as Building Blocks in Organic Synthesis

The 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) framework is a valuable scaffold in organic synthesis, serving as a foundational structure for the development of compound libraries for biological screening. sci-hub.se The reactivity of the nitrogen atoms, particularly the N1 position, allows for a variety of chemical modifications, making it a suitable starting point for creating diverse molecular architectures. sci-hub.senih.gov

The chloro-substituted derivative, 6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine, offers an additional site for chemical manipulation. The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov For instance, chloro-1,5-naphthyridine derivatives have been utilized in the synthesis of functionalized indenyl and cyclopentadienyl (B1206354) ligands. nih.gov

The synthesis of the tetrahydronaphthyridine core itself can be achieved through various methods, including the aza-Diels-Alder reaction, which provides a pathway to 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. nih.gov Furthermore, the development of asymmetric synthetic routes to chiral tetrahydronaphthyridine scaffolds highlights their importance as building blocks for enantiomerically pure compounds. nih.govacs.org

The versatility of the tetrahydronaphthyridine scaffold is demonstrated by the range of reactions that can be performed on it, including:

Epoxide openings sci-hub.senih.gov

Palladium-catalyzed N-arylations sci-hub.senih.gov

Acylations sci-hub.senih.gov

Urea (B33335) formation with isocyanates sci-hub.senih.gov

These reactions enable the construction of libraries of compounds with diverse functionalities, which can then be screened for various biological activities. The nucleophilicity of the N1 nitrogen is a key factor in these transformations, although it can be influenced by substituents on the pyridine (B92270) ring. nih.gov

Ligand Chemistry and Metal Complex Formation

The arrangement of nitrogen atoms in the 1,5-naphthyridine (B1222797) core makes it an excellent scaffold for the design of ligands for metal complex formation. mdpi.comencyclopedia.pub The two nitrogen atoms can act as a bidentate chelate, binding to a metal center. Fused 1,5-naphthyridine systems have been specifically noted for their use as ligands in the formation of metal complexes. mdpi.comencyclopedia.pub

The resulting metal complexes have been investigated for a variety of applications. For example, dinuclear gold(III) complexes with a 1,5-naphthyridine bridging ligand have been synthesized and studied for their potential as antitumor agents. researchgate.net Additionally, polynuclear silver(I) complexes with 1,5-naphthyridine have been prepared, where the naphthyridine unit acts as a bridging ligand between two silver ions. researchgate.net

The 1,2,3,4-tetrahydro-1,5-naphthyridine structure is particularly well-suited for the design of chelating diamine ligands. The presence of the N1 and N5 nitrogen atoms provides two coordination sites. The chemistry of the N1 position has been explored for library development, indicating its accessibility for modification to create more complex ligand systems. sci-hub.se The exploration of reactions at the N1 position, such as alkylation and arylation, allows for the tuning of the steric and electronic properties of the resulting ligand, which in turn can influence the properties of the metal complex.

Derivatives of tetrahydronaphthyridines have found application in the field of asymmetric synthesis. While a specific example for the 1,5-naphthyridine isomer is not detailed in the provided search results, the successful enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold using a ruthenium-catalyzed enantioselective transfer hydrogenation is a strong indicator of the potential for this class of compounds. nih.govacs.org This synthesis represents the first example of an enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound. nih.govacs.org The development of such synthetic routes is crucial for accessing chiral molecules with specific biological activities.

Development of Materials with Specific Electrical Properties (e.g., Semiconductors)

Derivatives of 1,5-naphthyridine have shown promise in the development of organic semiconductor materials. google.com These materials are of interest for applications in organic electronic (OE) devices, such as organic photovoltaic (OPV) devices and organic photodetectors (OPD). google.com

A series of 4,8-substituted 1,5-naphthyridines have been synthesized and characterized as multifunctional organic semiconductor materials. researchgate.netrsc.org These compounds exhibit thermal stability and have been investigated for their opto-electrical properties. researchgate.netrsc.org

| Property | Value Range | Significance |

|---|---|---|

| Absorption Maxima (λmaxAbs) | 294–320 nm | Indicates the wavelengths of light the material absorbs. |

| Optical Band Gaps | 2.77–3.79 eV | A key parameter determining the semiconductor's electronic properties. |

| Emission Maxima (λmaxEm) | 434–521 nm (in solution) 400–501 nm (solid state) | These materials emit blue fluorescence, making them suitable for blue-emitting applications in OLEDs. |

| Electron Affinities (EA) | 2.38–2.72 eV | Suitable for electron-transport materials. |

| Ionization Potentials (IP) | 4.85–5.04 eV | Facilitates excellent hole-injecting/hole-transport properties. |

The combination of these properties suggests that 4,8-substituted 1,5-naphthyridines could be promising materials for the development of high-efficiency organic light-emitting diodes (OLEDs). researchgate.net Furthermore, 1,5-naphthyridine-based conjugated polymers have been synthesized and used as co-sensitizers in dye-sensitized solar cells (DSSCs), leading to enhanced efficiency. researchgate.net

Applications in Corrosion Inhibition

Naphthyridine derivatives have been investigated as effective corrosion inhibitors for various metals in acidic environments. mobt3ath.com These organic compounds can adsorb onto the metal surface, forming a protective film that hinders the corrosion process. mobt3ath.com

The inhibition efficiency of naphthyridine derivatives is influenced by their concentration, with higher concentrations generally leading to better protection. mobt3ath.com Studies on mild steel in hydrochloric acid have shown that certain naphthyridine derivatives can achieve very high inhibition efficiencies. mobt3ath.com

| Naphthyridine Derivative | Maximum Inhibition Efficiency (%) | Concentration for Maximum Efficiency (mol/L) |

|---|---|---|

| NTD-1 | 96.1 | Data not available |

| NTD-2 | 97.4 | Data not available |

| NTD-3 | 98.7 | 4.11 × 10-5 |

Polarization studies have indicated that these compounds act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. mobt3ath.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. mobt3ath.comtaylorfrancis.com The presence of heteroatoms and π-electrons in the naphthyridine structure is believed to contribute to their effectiveness as corrosion inhibitors. mobt3ath.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine will likely pivot towards green and sustainable chemistry principles to enhance efficiency and reduce environmental impact. mdpi.comnih.gov Current multi-step syntheses can be resource-intensive, generating significant waste. mostwiedzy.pl Future research should focus on several key areas:

One-Pot and Multicomponent Reactions (MCRs): Designing synthesis routes that combine several steps into a single operation (a "one-pot" reaction) or that bring together three or more reactants in one pot (MCRs) can dramatically improve efficiency. nih.govrsc.org These approaches reduce the need for intermediate purification steps, lessen solvent usage, and save time and energy. rsc.orgekb.eg

Green Solvents and Catalyst-Free Conditions: A significant challenge is to replace traditional organic solvents with more environmentally benign alternatives, such as water. mdpi.com Developing reactions that proceed efficiently in aqueous media or under solvent-free conditions is a high priority. mdpi.comrsc.org Furthermore, exploring catalyst-free reaction conditions can simplify procedures and eliminate the environmental and economic costs associated with metal catalysts. rsc.org

Biocatalysis and Flow Chemistry: The use of enzymes (biocatalysis) offers a highly selective and environmentally friendly method for performing complex chemical transformations under mild conditions. mdpi.com Additionally, transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters, improve safety, and allow for more efficient scaling-up of synthesis. nih.gov

Exploration of Undiscovered Reactivity Patterns

While the reactivity of the chloro-substituent is established in certain cross-coupling reactions, the full reactive potential of the this compound scaffold remains underexplored. The molecule possesses multiple reactive sites: the C6-chloro group, the N1-H of the saturated ring, and the aromatic core itself.

The N1 nitrogen has been shown to be nucleophilic, participating in reactions such as epoxide openings, acylations, and urea (B33335) formation. nih.govsci-hub.se The reactivity at this position is, however, sensitive to the electronic effects of substituents on the pyridine (B92270) ring. nih.govsci-hub.se

The C6-chloro group is known to participate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Cobalt-catalyzed couplings with organomagnesium and organozinc reagents have been shown to be effective for functionalizing other chloronaphthyridines. nih.gov This provides a template for exploring similar reactivity with the target compound.

Future research should aim to:

Expand the Scope of Cross-Coupling Reactions: Move beyond standard conditions to explore a wider range of coupling partners and novel catalyst systems (e.g., cobalt, nickel) that may offer different reactivity or functional group tolerance compared to palladium. nih.gov

Investigate Novel Ring Transformations: A study on other chloronaphthyridines demonstrated that treatment with hydrazine (B178648) hydrate (B1144303) can induce a ring transformation to yield pyrazol-5-ylpyridines. rsc.org Investigating whether this compound undergoes similar or other unforeseen rearrangements could open up new avenues to novel heterocyclic systems.

Modulate Reactivity at the N1 Position: Systematically study how electronic modifications on the aromatic ring influence the nucleophilicity of the N1 nitrogen, allowing for more precise control over its derivatization. nih.govsci-hub.se

Advanced Derivatization for Tailored Chemical Properties

The ability to strategically modify a core scaffold is crucial for fine-tuning its physicochemical properties for specific applications, such as optimizing a drug candidate's profile. Advanced derivatization of this compound can be systematically explored at its key reactive handles.

The C6-chloro position is the primary site for introducing diversity via cross-coupling reactions. Replacing the chlorine with various aryl, heteroaryl, or alkyl groups can modulate properties like lipophilicity, solubility, and electronic character. nih.govresearchgate.net The secondary amine at the N1 position is another key site for derivatization through reactions like N-alkylation, acylation, and palladium-catalyzed N-arylation. nih.govsci-hub.semdpi.com These modifications can introduce new functional groups, alter the molecule's shape, and add hydrogen bond donors or acceptors.

The following interactive table outlines potential derivatization strategies and their impact on molecular properties.

| Position | Reaction Type | Reagent Class | Potential Property Change |

| C6 | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Increase steric bulk; modify electronic properties; enhance protein-ligand interactions. |

| C6 | Buchwald-Hartwig Amination | Amines | Introduce H-bond donors/acceptors; increase polarity. |

| C6 | Sonogashira Coupling | Terminal Alkynes | Introduce rigid, linear linkers for further functionalization. |

| N1 | Acylation | Acyl Chlorides / Carboxylic Acids | Introduce amide functionality; add H-bond acceptors; potentially decrease basicity. |

| N1 | Reductive Amination | Aldehydes/Ketones | Introduce alkyl substituents of varying size and polarity. |

| N1 | Urea/Carbamate Formation | Isocyanates / Chloroformates | Add H-bond donor/acceptor groups; increase potential for protein interactions. |

Integration into Complex Molecular Architectures

The rigid, three-dimensional shape of the tetrahydro-1,5-naphthyridine core makes it an excellent scaffold for building more complex molecules. nih.govsci-hub.se Its structure can be seen as a privileged element in medicinal chemistry, suitable for orienting functional groups in defined vectors for interaction with biological targets. mdpi.com

A key future direction is the use of this compound as a foundational building block in the synthesis of compound libraries for high-throughput screening. nih.govsci-hub.se By combining various derivatizations at the C6 and N1 positions, vast chemical space can be explored efficiently.

Furthermore, this scaffold can be integrated into larger, fused polycyclic systems. Methodologies such as intramolecular cycloaddition reactions have been used to fuse the 1,5-naphthyridine (B1222797) core with other rings, creating novel and complex heterocyclic structures. mdpi.comresearchgate.net Research in this area could involve using derivatives of this compound in domino or cascade reactions that rapidly build molecular complexity, leading to the discovery of molecules with unique biological or material properties. mdpi.com

Computational Design and Prediction of Novel Naphthyridine Chemistry

Computational chemistry and in silico modeling are poised to accelerate research into naphthyridine chemistry significantly. researchgate.net These tools can be used to predict reactivity, design novel derivatives, and rationalize experimental outcomes, thereby saving considerable time and resources.

Future applications of computational methods include:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict the most likely sites of reaction, and understand the electronic factors that govern reactivity. researchgate.netresearchgate.net This can guide the choice of reagents and conditions for unexplored transformations.

Virtual Screening and Library Design: Before synthesis, computational tools can be used to design virtual libraries of derivatives based on the this compound scaffold. These virtual compounds can then be docked into the active sites of biological targets to prioritize the synthesis of those with the highest predicted binding affinity. ekb.eg

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed derivatives. This allows researchers to filter out compounds with predicted poor pharmacokinetic profiles early in the discovery process.

By integrating these computational strategies, the design and synthesis of novel molecules based on the this compound core can be made more rational, efficient, and targeted.

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Mechanochemical Povarov | Allylidene hydrazine, chromatography | ~67% | |

| POCl₃ Chlorination | Reflux, controlled addition | 65–89% |

How does the substitution pattern at the 6-position influence the reactivity of 1,5-naphthyridine derivatives?

Level: Advanced

Methodological Answer:

The 6-chloro substituent significantly alters electronic and steric properties:

- Electron-Withdrawing Effects : Chlorine at the 6-position activates adjacent positions for nucleophilic substitution. For example, 2,4-dichloro-1,5-naphthyridine undergoes selective monoalcoholysis at the 2-position with MeONa/MeOH (65% yield), retaining the 4-chloro group due to differential reactivity .

- Steric Hindrance : Bulky substituents at the 6-position can impede catalytic hydrogenation or cross-coupling reactions. In contrast, smaller groups (e.g., methoxy) enhance accessibility for further functionalization .

Design Tip: Computational modeling (e.g., DFT) can predict regioselectivity in substitution reactions, guiding synthetic planning .

What analytical techniques are critical for characterizing this compound derivatives?

Level: Basic

Methodological Answer:

- Chromatography : Reverse-phase HPLC or TLC (petroleum ether:ethyl acetate) resolves regioisomers and monitors reaction progress .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct splitting patterns (e.g., doublets in aromatic regions) confirm substitution patterns .

- HRMS : Validates molecular weight and fragmentation pathways (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in tetrahydro derivatives .

Safety Note: Handle chloro derivatives in fume hoods; avoid inhalation/contact (refer to SDS guidelines for analogous compounds) .

How do reaction conditions affect the regioselectivity of chlorination in naphthyridine systems?

Level: Advanced

Methodological Answer:

Regioselectivity in chlorination is governed by:

- Temperature : Elevated temperatures favor thermodynamically stable products (e.g., 4-chloro isomer over 2-chloro) due to equilibration .

- Reagent Stoichiometry : Excess POCl₃ promotes di-chlorination, while limited reagent yields mono-substituted products. For example, 2,4-dichloro-1,5-naphthyridine forms with excess POCl₃, whereas controlled use yields 4-chloro derivatives .

Q. Table 2: Chlorination Product Ratios Under Varied Conditions

| POCl₃ (equiv) | Temperature | 2-Chloro (%) | 4-Chloro (%) | Byproducts (%) |

|---|---|---|---|---|

| 1.5 | 0°C | 38 | 55 | 7 |

| 3.0 | Reflux | 29 | 65 | 6 |

| Data adapted from |

What strategies enhance the stability of tetrahydro-1,5-naphthyridine derivatives under storage?

Level: Basic

Methodological Answer:

- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the tetrahydro ring .

- Stabilizers : Add radical inhibitors (e.g., BHT) to chloro derivatives to mitigate light-induced degradation .

- Purification : Remove trace acids/bases via neutral alumina columns, as residual impurities accelerate decomposition .

How is this compound utilized in medicinal chemistry for bioactive molecule design?

Level: Advanced

Methodological Answer:

The 6-chloro group enhances binding affinity in drug design:

- Acetylcholinesterase Inhibitors : Hybrid molecules (e.g., 6-chloro-tacrine derivatives) exhibit anti-Alzheimer activity by dual-binding to catalytic and peripheral sites of AChE. Synthesis involves coupling chloro-naphthyridine with tacrine moieties via amide linkages (e.g., 56% yield after HPLC purification) .

- Kinase Inhibitors : The chloro substituent modulates π-π stacking with kinase ATP pockets. Structure-activity relationship (SAR) studies optimize substituent size for potency .

Q. Table 3: Bioactivity of Selected Derivatives

| Derivative | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6-Chloro-tacrine hybrid | AChE | 12.3 | |

| 6-Methoxy analog | CDK2 | 450 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.